molecular formula C16H31N3O3 B14781162 tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14781162
M. Wt: 313.44 g/mol
InChI Key: NBINUTNWAMSZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a tert-butyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group with a tert-butyl group, followed by the formation of the piperidine ring and subsequent functionalization to introduce the amido and amino groups. The reaction conditions often include the use of organic solvents such as methylene chloride and reagents like sodium borohydride for reduction steps .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for drug discovery and development .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for designing new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the piperidine ring .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and amide linkage play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the tert-butyl group and the piperidine ring makes it particularly valuable for applications in drug discovery and organic synthesis .

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H31N3O3/c1-6-18(14(20)12(2)17)10-13-8-7-9-19(11-13)15(21)22-16(3,4)5/h12-13H,6-11,17H2,1-5H3

InChI Key

NBINUTNWAMSZOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.